2,2,3,4-Tetramethylhexane

Thermodynamics Distillation Fuel Science

2,2,3,4-Tetramethylhexane (CAS 52897-08-2) is a highly branched, saturated C10 hydrocarbon (C10H22) belonging to the isoparaffin class. As a constitutional isomer of decane, its specific methylation pattern at the C2, C3, and C4 positions of the hexane backbone confers a unique set of thermophysical properties ,.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-08-2
Cat. No. B12644244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4-Tetramethylhexane
CAS52897-08-2
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C)C(C)(C)C
InChIInChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3
InChIKeyMHPSPNGWFAGBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,4-Tetramethylhexane Procurement: A Specialized C10 Isoparaffin for Controlled-Property Applications


2,2,3,4-Tetramethylhexane (CAS 52897-08-2) is a highly branched, saturated C10 hydrocarbon (C10H22) belonging to the isoparaffin class [1]. As a constitutional isomer of decane, its specific methylation pattern at the C2, C3, and C4 positions of the hexane backbone confers a unique set of thermophysical properties [1], [2]. This compound serves as a critical reference standard and model compound in fields requiring precise property prediction, such as advanced fuel formulation and thermodynamic modeling, where its behavior is distinct from both its linear counterpart (n-decane) and other decane isomers [2], [3].

2,2,3,4-Tetramethylhexane Substitution Risk: Why Isomer-Specific Properties Defeat Generic Replacement


In scientific and industrial workflows, treating 2,2,3,4-tetramethylhexane as a generic 'C10 alkane' and substituting it with a more common or less expensive isomer (e.g., n-decane or 2,2,4-trimethylpentane) will lead to significant performance deviations [1]. The compound's highly branched structure results in a boiling point, density, and vapor pressure profile that is measurably different from its linear and other branched C10 counterparts [2], [3]. These differences directly impact crucial operational parameters such as evaporation rates, solvent power, and combustion behavior [2]. Therefore, procurement decisions must be guided by isomer-specific quantitative data to ensure the intended experimental or process outcomes, as detailed below [1], [4].

2,2,3,4-Tetramethylhexane Comparative Data: A Quantitative Guide to Isomer Differentiation


Boiling Point Differentiation: 2,2,3,4-Tetramethylhexane vs. Key C10 Isomers

2,2,3,4-Tetramethylhexane exhibits a boiling point of 157-159 °C (at 760 mmHg), which is 15-17 °C lower than its linear isomer n-decane and 9-12 °C higher than the more branched 2,2,3,5-tetramethylhexane [1], [2], . This intermediate boiling point is a direct consequence of its specific branching pattern, which reduces intermolecular dispersion forces compared to the linear chain but to a lesser extent than the more spherically-shaped isomers [3].

Thermodynamics Distillation Fuel Science

Density and Molar Volume: Structural Implications for 2,2,3,4-Tetramethylhexane

The liquid density of 2,2,3,4-tetramethylhexane is reported in the range of 0.731-0.751 g/cm³, which is comparable to n-decane (0.730 g/cm³) but slightly lower than the density reported for 2,2,3,3-tetramethylhexane (0.761 g/cm³) [1], [2], . While density differences among C10 isomers are small, they reflect subtle variations in molecular packing efficiency, which are amplified in other properties like viscosity and refractive index [1], .

Physical Chemistry Fluid Dynamics Molecular Modeling

Vapor Pressure and Volatility: 2,2,3,4-Tetramethylhexane in Evaporation-Limited Processes

2,2,3,4-Tetramethylhexane exhibits a vapor pressure of approximately 3.6 mmHg at 25 °C, which is significantly higher than that of n-decane (1 mmHg at 16.5 °C) and lower than the more volatile 2,2,5,5-tetramethylhexane (5.5 mmHg at 25 °C) , , [1]. This places the compound in an intermediate volatility class among its C10 isomers, a property directly linked to its boiling point and enthalpy of vaporization [2].

Vapor-Liquid Equilibrium Environmental Fate Process Engineering

Octane Number Sensitivity: Why 2,2,3,4-Tetramethylhexane is Not a High-Performance Fuel Component

While specific octane number data for 2,2,3,4-tetramethylhexane is not readily available, class-level inference from its structure and the known properties of related isoparaffins suggests it does not achieve the high octane ratings (>100) seen in more highly branched or strategically methylated compounds like 2,2,3-trimethylpentane (100.2) or 2,2,3,3-tetramethylbutane (103) [1], [2]. Its structure, with a relatively long hexane backbone, makes it more prone to low-temperature oxidation and knocking compared to these top-tier octane boosters [3].

Fuel Science Combustion Chemistry Engine Performance

Thermodynamic Benchmarking: Enthalpy of Vaporization for 2,2,3,4-Tetramethylhexane

The enthalpy of vaporization (ΔvapH) for 2,2,3,4-tetramethylhexane is reported as 10.9 kcal/mol (45.6 kJ/mol) [1]. This value is slightly higher than that of the more branched 2,2,3,5-tetramethylhexane (37.0 kJ/mol) and significantly higher than the lower molecular weight 2,2,4-trimethylpentane (iso-octane, 30.8 kJ/mol) , . The data demonstrates that the specific arrangement of methyl groups influences the energy required for the liquid-to-gas phase transition [2].

Thermodynamics Chemical Engineering Process Design

2,2,3,4-Tetramethylhexane Applications: Validated Use Cases from Quantitative Evidence


Reference Standard for Isomer-Specific Thermodynamic Property Prediction

The precisely characterized boiling point (157-159 °C) and enthalpy of vaporization (10.9 kcal/mol) of 2,2,3,4-tetramethylhexane [1] make it a valuable standard for calibrating and validating group contribution methods and equations of state. Its intermediate branching provides a rigorous test for predictive models designed to capture the subtle effects of molecular structure on thermodynamic properties [2].

Model Compound in Fuel Combustion and Oxidation Kinetics Research

Given its inferred lower octane number relative to high-performance isoparaffins [3], 2,2,3,4-tetramethylhexane serves as a representative surrogate component for the less branched, lower-quality fractions in gasoline and jet fuel. Studying its combustion chemistry helps develop detailed kinetic models for autoignition and soot formation in real-world fuel blends [4].

Solvent in Specialized Synthetic and Analytical Procedures

The compound's intermediate boiling point and vapor pressure (3.6 mmHg at 25 °C) offer a controlled volatility profile. It can be used as a high-boiling, non-polar solvent for reactions requiring mild heating without the rapid evaporation loss of lower alkanes, or as a calibration standard in gas chromatography where its retention time is distinct from other C10 isomers [5].

Component in High-Precision Vapor-Liquid Equilibrium (VLE) Studies

The specific vapor pressure of 2,2,3,4-tetramethylhexane is critical for studying non-ideal mixture behavior. As a component in binary or ternary alkane mixtures, its deviation from Raoult's Law provides fundamental insights into intermolecular interactions that are essential for designing industrial distillation columns and separation processes [6].

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